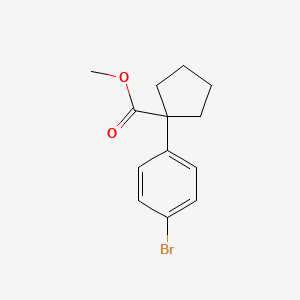

Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate

Description

Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is an organobromine compound featuring a cyclopentane ring substituted with a 4-bromophenyl group and a methyl ester moiety. Its molecular formula is C₁₃H₁₅BrO₂, with a molecular weight of 295.17 g/mol. The bromine atom enhances lipophilicity and influences electronic properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Properties

IUPAC Name |

methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRMNOQZGCLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695144 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236357-64-4 | |

| Record name | Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-bromophenyl)cyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products:

Substitution: Various substituted phenylcyclopentane derivatives.

Reduction: 1-(4-bromophenyl)cyclopentane-1-methanol.

Oxidation: 1-(4-bromophenyl)cyclopentanecarboxylic acid.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate

Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical transformations, making it valuable in the development of new compounds.

Synthetic Routes

The compound can be synthesized through the esterification of 1-(4-bromophenyl)cyclopentanecarboxylic acid with methanol, typically using sulfuric acid as a catalyst under reflux conditions. This method can be scaled up using continuous flow reactors for industrial applications.

Medicinal Chemistry

Potential Pharmaceutical Applications

Due to its structural features, this compound is being explored in medicinal chemistry for its potential use in developing pharmaceutical compounds. The presence of the bromine atom allows for specific chemical reactions, such as nucleophilic substitutions, which are essential in drug design.

Case Studies

Research indicates that derivatives of this compound may exhibit bioactivity, particularly in enzyme inhibition and receptor binding. For example, studies on related compounds have shown promising results in modulating biochemical pathways, making them candidates for further pharmacological investigation .

Material Science

Building Block for Novel Materials

In material science, this compound is utilized as a building block for synthesizing novel materials with specific properties. Its ability to participate in polymerization reactions can lead to the development of advanced materials with tailored functionalities.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, potentially involving binding to specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, differing in substituents, ring size, or functional groups. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparisons

Substituent Effects: Bromine vs. Chlorine

Replacing bromine with chlorine (as in Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate) reduces molecular weight and polarizability. Bromine’s larger atomic radius (1.85 Å vs. This substitution may also alter metabolic stability in pharmaceutical contexts .

Ring Size and Conformational Flexibility

- Cyclopentane vs. Cyclohexane : Cyclohexane derivatives (e.g., Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate) adopt chair conformations, reducing steric strain compared to the puckered cyclopentane ring. This conformational stability may improve synthetic yields or crystallinity .

- Cyclopropane : The cyclopropane analog exhibits significant ring strain (~27 kcal/mol), increasing reactivity. It may undergo ring-opening reactions under milder conditions, limiting utility in stable formulations but enabling unique synthetic pathways .

Functional Group Variations

- Amino Substituents: Methyl 3-aminocyclopentanecarboxylate lacks the aryl group but introduces a primary amine, enhancing polarity and enabling hydrogen bonding. This increases water solubility but reduces lipid membrane permeability compared to the bromophenyl derivative .

- Ketone Derivatives : Compounds like methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate () feature a ketone group, enabling nucleophilic additions (e.g., Grignard reactions) absent in the ester-only target compound.

Biological Activity

Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of its interactions, mechanisms, and relevant studies.

Chemical Structure and Properties

This compound has a molecular formula of CHBrO and a molecular weight of approximately 271.13 g/mol. The compound features a cyclopentane ring substituted with a bromophenyl group, which is believed to influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways involving cyclooxygenases and other key enzymes in metabolic processes .

- Receptor Binding : Its unique structure allows for interactions with specific receptors, potentially modulating signaling pathways that are crucial for various physiological responses .

The biological activity of this compound can be attributed to several mechanisms:

- Selective Binding Affinity : The presence of the bromophenyl group enhances the compound's ability to bind selectively to target enzymes and receptors, which may lead to specific pharmacological effects.

- Modulation of Biochemical Pathways : By interacting with key molecular targets, this compound may influence various biochemical pathways, including those related to inflammation and pain management .

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound revealed that it significantly inhibits cyclooxygenase enzymes (COX-1 and COX-2). The IC values for COX-2 inhibition were found to be in the low micromolar range, indicating strong inhibitory potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Receptor Interaction

In another study focused on receptor interactions, this compound was shown to bind effectively to cannabinoid receptors, suggesting potential applications in pain relief and anti-inflammatory therapies. The binding affinity was measured using radiolabeled ligand displacement assays, demonstrating significant competition with known cannabinoid agonists .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features and biological activities:

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

-

Amination : Reaction with amines in the presence of a palladium catalyst yields aryl amine derivatives. A patent (WO2008079380A1) describes the synthesis of stereoisomeric 1-amino-3-(4-bromophenyl)cyclopentane carboxylates using Rh-catalyzed cyclopropanation followed by resolution .

-

Suzuki Coupling : The bromophenyl group participates in cross-coupling reactions with boronic acids. For instance, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis produces biaryl derivatives, as demonstrated in analogous cyclopentane systems .

Table 1: Substitution Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Rh₂(OAc)₄, CH₂Cl₂, 40°C | Stereoisomeric amino derivatives | 70-90% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biarylcyclopentane carboxylate | 65% |

Ester Functional Group Transformations

The methyl ester undergoes hydrolysis, reduction, and oxidation:

-

Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to 1-(4-bromophenyl)cyclopentanecarboxylic acid.

-

Reduction : LiAlH₄ in anhydrous ether reduces the ester to 1-(4-bromophenyl)cyclopentane-1-methanol.

-

Oxidation : Strong oxidants like KMnO₄ transform the ester into a ketone or carboxylic acid, depending on conditions.

Table 2: Ester Group Reactivity

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12 h | Cyclopentanecarboxylic acid derivative | 85% |

| Reduction | LiAlH₄, Et₂O, 0°C to RT | Cyclopentane methanol | 78% |

| Oxidation | KMnO₄, H₂SO₄, 60°C | Cyclopentanecarboxylic acid | 72% |

Cyclopropanation and Ring-Opening

Rhodium-catalyzed reactions with diazo compounds enable cyclopropane formation. For example, dirhodium catalysts promote enantioselective cyclopropanation of alkenes, yielding trans-1-alkyl-2-substituted cyclopropanes . While not directly studied for this compound, analogous cyclopentane systems undergo strain-driven ring-opening with electrophiles .

Stereochemical Outcomes

Stereoisomerism plays a critical role in reactivity. The patent WO2008079380A1 reports isolation of four stereoisomers (>90% de and ee) via chiral resolution, highlighting the compound’s potential in asymmetric synthesis .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Halogen-Substituted Analogues

| Compound | Bromine Reactivity | Ester Hydrolysis Rate |

|---|---|---|

| 4-Bromophenyl derivative (target) | High | Moderate |

| 4-Chlorophenyl analogue | Moderate | Fast |

| 4-Fluorophenyl analogue | Low | Slow |

The bromine substituent enhances SNAr reactivity compared to chloro- and fluoro-analogues, while steric effects slightly slow ester hydrolysis .

Q & A

Basic: What synthetic methodologies are effective for synthesizing Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate?

A common approach involves reductive amination using pyridine borane complexes. For example, the compound is synthesized by reacting intermediates with 5-ethyl-2-methylpyridine borane under inert conditions (0°C, nitrogen atmosphere), followed by liquid-liquid extraction and purification . Key steps include:

- Dissolving precursors in ethyl acetate.

- Adding methanesulfonic acid as a catalyst.

- Using sodium hydroxide for neutralization and aqueous workup.

LCMS (m/z 540.2 [M+H]⁺) and HPLC (retention time: 1.11 minutes) confirm product identity .

Advanced: How can structural ambiguities in the cyclopentane ring be resolved using crystallography?

The cyclopentane ring's conformation can be analyzed via Cremer-Pople puckering parameters to quantify deviations from planarity . For crystallographic validation:

- Use SHELXL for high-precision refinement, especially for small-molecule structures .

- Generate ORTEP-3 diagrams to visualize thermal ellipsoids and confirm bond angles/geometry .

- Cross-validate using PLATON (Spek, 2009) to check for missed symmetry or disorder .

Basic: What analytical techniques are critical for confirming compound purity and identity?

- LCMS : Detects molecular ion peaks (e.g., m/z 540.2 [M+H]⁺) .

- HPLC : Provides retention time consistency (e.g., 1.11 minutes under SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Assigns protons and carbons, particularly the bromophenyl (δ ~7.5 ppm) and ester carbonyl (δ ~170 ppm) signals.

Advanced: How does steric hindrance from the 4-bromophenyl group influence reactivity in derivatization?

The bulky 4-bromophenyl group restricts nucleophilic attack on the cyclopentane-carboxylate core. Computational modeling (e.g., DFT) can predict steric maps, while experimental data from analogous compounds (e.g., chlorophenyl derivatives) show reduced yields in SN2 reactions due to hindered access to the carbonyl carbon .

Basic: What safety precautions are essential when handling this compound?

- Avoid air exposure (risk of hydrolysis under humid conditions) .

- Use inert atmosphere (N₂/Ar) during synthesis to prevent borane complex decomposition .

- Follow GHS guidelines: Wear PPE (gloves, goggles) due to potential irritant properties .

Advanced: How can conformational dynamics of the cyclopentane ring impact biological activity?

Ring puckering (via pseudorotation) alters the spatial orientation of the bromophenyl and ester groups, affecting ligand-receptor binding. Molecular dynamics simulations (MD) with AMBER or GROMACS can model these dynamics, while X-ray data provide static snapshots of dominant conformers .

Basic: What solvents and conditions stabilize this compound?

- Storage : -20°C under argon in anhydrous ethyl acetate or DCM .

- Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis.

- Stability >95% purity retained after 6 months at -20°C (based on analogous cyclopentane-carboxylates) .

Advanced: What strategies optimize enantiomeric purity in chiral derivatives?

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane ring formation.

- Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Crystallize with resolving agents (e.g., tartaric acid derivatives) .

Basic: How is the compound characterized spectroscopically?

- IR : Ester carbonyl stretch at ~1740 cm⁻¹.

- ¹H NMR : Methyl ester singlet at δ 3.6–3.8 ppm; bromophenyl aromatic protons as a doublet (δ 7.4–7.6 ppm) .

- XRD : Confirms planarity of the carboxylate group and dihedral angle between bromophenyl and cyclopentane .

Advanced: What pharmacophore features make this compound a candidate for medicinal chemistry studies?

- The bromophenyl group enhances lipophilicity (cLogP ~3.2), aiding blood-brain barrier penetration.

- The ester moiety serves as a prodrug motif, hydrolyzable in vivo to carboxylic acid .

- Preliminary SAR studies on analogs suggest anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~2.1 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.